(5-Fluorobenzo[d]isoxazol-3-yl)methanamine
Description
Significance of Heterocyclic Compounds in Chemical Sciences
Heterocyclic compounds represent one of the largest and most varied families of organic molecules, distinguished by their cyclic structure containing at least one atom other than carbon within the ring. ijnrd.orgderpharmachemica.com The most common heteroatoms are nitrogen, oxygen, and sulfur. ijnrd.orgderpharmachemica.com The presence of these heteroatoms imparts unique chemical and physical properties, making them fundamental building blocks in the field of chemical sciences. nih.gov
The significance of heterocyclic compounds is particularly profound in medicinal chemistry, where it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. ijnrd.org Their structures are integral to a vast number of pharmaceuticals, including antibiotics, anticancer agents, anti-inflammatory drugs, and antivirals. openmedicinalchemistryjournal.comnumberanalytics.com Beyond their therapeutic applications, heterocyclic compounds are crucial in agrochemicals, such as herbicides and insecticides, as well as in materials science as sanitizers, antioxidants, and copolymers. ijnrd.orgderpharmachemica.com Furthermore, they are vital components of many biological molecules essential for life, including DNA, hemoglobin, and vitamins. derpharmachemica.com
Overview of Isoxazole (B147169) and Benzo[d]isoxazole Cores in Academic Studies
The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a prominent scaffold in medicinal chemistry and organic synthesis. rsc.orgnih.gov This core is found in several commercially available drugs, such as the antibacterial agent sulfamethoxazole. nih.gov Academic research has extensively documented the diverse biological activities of isoxazole derivatives, which include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgnih.govresearchgate.net
When an isoxazole ring is fused to a benzene (B151609) ring, it forms the benzo[d]isoxazole scaffold. This structure has also garnered significant attention in academic and industrial research. Studies have shown that benzo[d]isoxazole derivatives can serve as potent inhibitors of various biological targets. For instance, they have been investigated as inhibitors of hypoxia-inducible factor (HIF)-1α, a protein implicated in tumor development, and as potential agents for treating castration-resistant prostate cancer by targeting BET bromodomains. acs.orgnih.gov The structural simplicity and amenability to synthetic modification make the benzo[d]isoxazole core an attractive starting point for developing new therapeutic agents. nih.gov
Rationale for Academic Research on Fluorinated Benzo[d]isoxazole Derivatives, Specifically (5-Fluorobenzo[d]isoxazol-3-yl)methanamine
The incorporation of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry. Fluorination can profoundly influence a molecule's key properties, including its metabolic stability, membrane permeability, and binding affinity to its biological target. This has led to a surge in academic research focused on the synthesis and evaluation of fluorinated heterocyclic compounds.
In the context of benzo[d]isoxazoles, fluorinated derivatives have been the subject of various studies. For example, derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been synthesized and assessed for their antimicrobial properties. nih.govrsc.org The well-known antipsychotic drug, Risperidone, notably features a 6-fluoro-1,2-benzisoxazole moiety as a key part of its structure. nih.gov
This compound (CAS Number: 686702-70-5) is a prime example of a fluorinated benzo[d]isoxazole derivative that serves as a valuable building block in chemical research. chemwhat.combldpharm.com Its structure combines the benzo[d]isoxazole core, a fluorine atom at the 5-position, and a reactive primary amine (methanamine) group. This amine functionality provides a synthetic handle for further chemical elaboration, allowing researchers to construct diverse libraries of more complex molecules for biological screening and investigation. bldpharm.com
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 686702-70-5 |
| Molecular Formula | C₈H₇FN₂O |
| Alternate Names | 1,2-Benzisoxazole-3-methanamine, 5-fluoro- |
| Category | Organic Building Block, Heterocyclic Building Block |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-fluoro-1,2-benzoxazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-2-8-6(3-5)7(4-10)11-12-8/h1-3H,4,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQIADUXTGWQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NO2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Synthetic Strategies for 5 Fluorobenzo D Isoxazol 3 Yl Methanamine and Its Analogues
Established Synthetic Pathways to the Benzo[d]isoxazole Nucleus
The formation of the benzo[d]isoxazole core is a critical step in the synthesis of the target compound and its derivatives. Several robust methods have been established, primarily categorized into cycloaddition reactions, condensation/cyclocondensation reactions, and cycloisomerization approaches.
Cycloaddition Reactions in Benzo[d]isoxazole Formation
Cycloaddition reactions represent a powerful and convergent strategy for constructing the benzo[d]isoxazole ring system. These methods often involve the formation of two new bonds in a single step, leading to a high degree of atom economy and efficiency.
The [3+2] cycloaddition reaction between a nitrile oxide and a suitable dipolarophile is a widely employed and effective method for the synthesis of isoxazole (B147169) rings. rsc.orgucc.ienih.gov In the context of benzo[d]isoxazole synthesis, this typically involves the reaction of an in situ generated aryne with a nitrile oxide. nih.gov
Nitrile oxides are reactive intermediates that are generally not isolated but are generated in the presence of the dipolarophile. chemtube3d.comchem-station.com A common method for their in situ generation is the dehydrohalogenation of hydroxamoyl halides (chlorooximes) using a base. ucc.ienih.gov Alternatively, the oxidation of aldoximes can also produce nitrile oxides. rsc.org
A notable example is the reaction of in situ generated benzyne (B1209423) with various nitrile oxides. The benzyne precursor, often an ortho-silylaryl triflate, can be activated by a fluoride (B91410) source. nih.gov This fluoride ion can also serve as the base to generate the nitrile oxide from the corresponding chlorooxime, allowing for a one-pot synthesis. nih.gov This approach has been shown to be quite general, tolerating a range of functional groups on both the aryne and the nitrile oxide precursors, thus providing access to a diverse array of substituted benzo[d]isoxazoles. nih.gov The regioselectivity of the cycloaddition is a key consideration and is influenced by the electronic and steric properties of the reacting partners. nih.gov
| Reactants | Conditions | Product | Yield (%) | Reference |
| o-(Trimethylsilyl)phenyl triflate, Benzonitrile oxide | CsF, CH3CN | 3-Phenylbenzo[d]isoxazole | 90 | nih.gov |
| 3,4-Dimethoxybenzyne, Benzonitrile oxide | CsF, CH3CN | 5,6-Dimethoxy-3-phenylbenzo[d]isoxazole | 65 | nih.gov |
| Benzyne, 3-Isopropyl chlorooxime | CsF, CH3CN | 3-Isopropylbenzo[d]isoxazole | 83 | nih.gov |
| Benzyne, (E)-3-Styryl chlorooxime | CsF, CH3CN | (E)-3-Styrylbenzo[d]isoxazole | 70 | nih.gov |
Transition metal catalysis has emerged as a powerful tool in organic synthesis, and it has been successfully applied to the formation of benzo[d]isoxazole rings. researchgate.netrsc.orgresearchgate.net These methods often proceed through different mechanistic pathways compared to traditional 1,3-dipolar cycloadditions and can offer unique reactivity and selectivity.
One prominent example is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. researchgate.net This reaction involves the ortho C-H activation of the N-phenoxyacetamide, directed by the amide group, followed by annulation with the aldehyde to construct the benzo[d]isoxazole core. researchgate.net This methodology allows for the simultaneous formation of a C-C and a C=N bond. researchgate.net
Copper-catalyzed reactions have also been utilized in the synthesis of isoxazole derivatives. For instance, the cycloaddition of copper(I) acetylides with nitrile oxides provides a reliable route to 3,4-disubstituted isoxazoles. organic-chemistry.org While not a direct synthesis of the benzo[d]isoxazole ring, this method is crucial for creating substituted isoxazoles that can be further elaborated into benzo-fused systems. chim.it
| Catalyst | Reactants | Product | Reference |
| Palladium | N-Phenoxyacetamides, Aldehydes | 1,2-Benzisoxazoles | researchgate.net |
| Copper(I) | Terminal Alkynes, Nitrile Oxides | 3,4-Disubstituted Isoxazoles | organic-chemistry.org |
Condensation and Cyclocondensation Reactions
Condensation and cyclocondensation reactions provide a classical yet highly effective approach to the benzo[d]isoxazole nucleus. nih.govnanobioletters.comoup.com These reactions typically involve the formation of the heterocyclic ring from acyclic precursors through the removal of a small molecule, such as water or an alcohol.
A common strategy involves the base-promoted cyclization of ortho-substituted aryl oximes. chim.it For example, the cyclization of an o-hydroxyaryl oxime can lead to the formation of the N-O bond of the benzo[d]isoxazole ring. chim.it Similarly, the cyclocondensation of 2-hydroxybenzoyl derivatives is another frequently used method. chim.it
Another approach is the reaction of β-ketonitriles with hydroxylamine (B1172632), which yields 3-aminoisoxazoles. nih.gov While this produces an isoxazole rather than a benzo[d]isoxazole directly, the resulting aminoisoxazole can serve as a versatile intermediate for further functionalization and annulation to form the desired benzo-fused system.
More complex, multi-component reactions have also been developed. For instance, the reaction of an aromatic aldehyde, a β-keto ester, and hydroxylamine hydrochloride can lead to the formation of 3,4-disubstituted isoxazol-5(4H)-ones in a one-pot process. mdpi.com
| Starting Materials | Reaction Type | Key Intermediate/Product | Reference |
| o-Substituted aryl oximes | Base-promoted cyclization | Benzo[d]isoxazole | chim.it |
| 2-Hydroxybenzoyl derivatives | Cyclocondensation | Benzo[d]isoxazole | chim.it |
| β-Ketonitriles, Hydroxylamine | Condensation | 3-Aminoisoxazole | nih.gov |
| Aromatic aldehyde, β-keto ester, Hydroxylamine hydrochloride | Three-component condensation | 3,4-Disubstituted isoxazol-5(4H)-one | mdpi.com |
Cycloisomerization Approaches
Cycloisomerization reactions offer an atom-economical pathway to the benzo[d]isoxazole core, where a pre-functionalized acyclic precursor rearranges to form the heterocyclic ring without the loss of any atoms. nih.gov
A key example is the cycloisomerization of α,β-acetylenic oximes. This transformation can be catalyzed by various transition metals, with gold catalysts being particularly effective. organic-chemistry.org The reaction proceeds under mild conditions and allows for the selective synthesis of substituted isoxazoles, which can then be converted to benzo[d]isoxazoles. organic-chemistry.org
Another related strategy is the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes. nih.gov This reaction can be efficiently catalyzed by hypervalent iodine(III) species, leading to the formation of fused isoxazole derivatives in high yields. nih.gov The mechanism involves the in situ generation of a nitrile oxide from the aldoxime, which then undergoes an intramolecular cycloaddition. nih.gov
Synthesis of the Aminomethyl Moiety and its Integration into the Benzo[d]isoxazole System
Once the benzo[d]isoxazole nucleus is constructed, the next critical step is the introduction of the aminomethyl group at the 3-position. This can be achieved through various synthetic transformations.
One common approach is the reduction of a 3-cyano- or 3-carboxamide-substituted benzo[d]isoxazole. The cyano or carboxamide group can be introduced during the synthesis of the benzo[d]isoxazole core or added in a subsequent step. For instance, a 3-halobenzo[d]isoxazole can be converted to the corresponding nitrile via a nucleophilic substitution reaction, which is then reduced to the aminomethyl group.
Alternatively, a 3-formylbenzo[d]isoxazole can be subjected to reductive amination. The aldehyde can be prepared through various methods, including the oxidation of a 3-methylbenzo[d]isoxazole.
A direct method involves the use of a synthon that already contains the protected aminomethyl group. For example, a chlorooxime derived from an N-protected aminoacetaldehyde can be used in a 1,3-dipolar cycloaddition reaction with benzyne to directly install the protected aminomethyl moiety at the 3-position. nih.gov Subsequent deprotection would then yield the desired (benzo[d]isoxazol-3-yl)methanamine.
The synthesis of 3-amino-substituted 1,2-benzisoxazoles has also been achieved through the microwave-promoted nucleophilic aromatic substitution of a 3-chloro-1,2-benzisoxazole (B94866) with various amines. researchgate.net While this provides a 3-amino group directly attached to the ring, further elaboration would be necessary to obtain the aminomethyl functionality.
| Precursor | Reagent(s) | Functional Group Transformation | Reference |
| 3-Cyanobenzo[d]isoxazole | Reducing agent (e.g., LiAlH4) | Nitrile to Aminomethyl | |
| 3-Carboxamidobenzo[d]isoxazole | Reducing agent (e.g., LiAlH4) | Amide to Aminomethyl | |
| 3-Formylbenzo[d]isoxazole | Amine, Reducing agent (e.g., NaBH3CN) | Aldehyde to Aminomethyl (via reductive amination) | |
| 3-Chlorobenzo[d]isoxazole | Amines (microwave-assisted) | Chloro to Amino | researchgate.net |
Strategic Fluorination Approaches in Benzo[d]isoxazole Synthesis
The incorporation of fluorine into the benzo[d]isoxazole core can significantly modulate the physicochemical and pharmacokinetic properties of the resulting molecules. nih.gov The primary strategies for achieving this involve either the direct fluorination of a pre-formed heterocyclic ring or the use of pre-fluorinated starting materials, known as building blocks.
Direct fluorination involves the introduction of a fluorine atom onto the benzo[d]isoxazole ring system as a late-stage modification. This approach is advantageous as it allows for the diversification of complex molecules at a later step in the synthetic sequence. Research has demonstrated the feasibility of direct fluorination on the isoxazole core, which is the heterocyclic heart of benzo[d]isoxazoles.
One notable method is the direct fluorination at the C-4 position of 3,5-disubstituted isoxazoles. academie-sciences.fr This has been successfully achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI). academie-sciences.frseqens.com The reaction with NFSI can provide 4-fluorinated isoxazoles in yields of up to 75%. academie-sciences.frseqens.com Another reagent used for this transformation is Selectfluor, although it has been reported to provide the desired products in more moderate yields. academie-sciences.fr These methods are significant as they provide access to fluorinated isoxazoles that can be further functionalized. academie-sciences.fr
Table 1: Comparison of Direct Fluorination Agents for Isoxazole Cores
| Fluorinating Agent | Position of Fluorination | Reported Yields | Notes |
| N-Fluorobenzenesulfonimide (NFSI) | C-4 | Up to 75% academie-sciences.frseqens.com | Effective for 3,5-disubstituted isoxazoles. academie-sciences.frseqens.com |
| Selectfluor | C-4 | 16% to 44% academie-sciences.fr | An alternative electrophilic fluorine source. academie-sciences.fr |
An alternative and often more controlled strategy for synthesizing fluorinated benzo[d]isoxazoles is the use of fluorinated building blocks. This approach involves incorporating the fluorine atom into one of the starting materials before the construction of the heterocyclic ring. This method offers predictability and can circumvent issues with regioselectivity that may arise during direct fluorination.
Several types of fluorinated building blocks are employed in isoxazole synthesis:
Fluorinated 1,3-dicarbonyl compounds or their equivalents: These are classic precursors that can react with hydroxylamine to form the isoxazole ring. nih.gov
Fluoroalkyl-substituted alkenes and alkynes: These can undergo [3+2] cycloaddition reactions with in-situ generated nitrile oxides to form the isoxazole ring. nih.gov
Deoxofluorination of existing functional groups: A powerful late-stage functionalization technique involves the conversion of hydroxyl or carbonyl groups on a pre-formed isoxazole ring into fluoromethyl or difluoromethyl groups. enamine.netresearchgate.net For instance, 5-hydroxymethyl or 5-formyl isoxazoles can be treated with deoxyfluorinating reagents to yield the corresponding 5-fluoromethyl or 5-difluoromethyl derivatives. enamine.netresearchgate.net This strategy is particularly useful when monofluorinated or difluorinated alkenes are not readily available. nih.gov
The synthesis of (5-Fluorobenzo[d]isoxazol-3-yl)methanamine would typically start from a fluorinated salicylic (B10762653) acid or a related derivative, which serves as the key building block for constructing the benzo[d]isoxazole core.
Table 2: Strategies Using Fluorinated Building Blocks for Isoxazole Synthesis
| Building Block Strategy | Description | Example Precursors |
| Heterocyclization | Reaction of fluorinated 1,3-bielectrophiles with hydroxylamine. nih.gov | Fluorinated 1,3-diketones researchgate.net |
| [3+2] Cycloaddition | Reaction of fluoroalkyl-substituted alkenes/alkynes with nitrile oxides. nih.gov | 2-bromo-3,3,3-trifluoroprop-1-ene nih.gov |
| Deoxofluorination | Conversion of an oxygen-containing group to a fluoroalkyl group. nih.govbeilstein-journals.org | 5-hydroxymethylisoxazoles, 5-formylisoxazoles enamine.netresearchgate.net |
| Nucleophilic Substitution | Displacement of a leaving group with fluoride. enamine.net | 5-bromomethyl derivatives enamine.net |
Stereoselective Synthesis of this compound Stereoisomers
The target compound, this compound, is an achiral molecule. Its structure lacks a stereogenic center, as the carbon atom connecting the amine group to the benzisoxazole ring is a methylene (B1212753) (-CH₂) group. Consequently, the compound does not exist as stereoisomers (enantiomers or diastereomers), and its synthesis does not require stereoselective control.
However, the principles of stereoselective synthesis are highly relevant for the preparation of chiral analogues, where the introduction of a stereocenter can have a profound impact on pharmacological activity. nih.gov For instance, an analogue such as (1-(5-fluorobenzo[d]isoxazol-3-yl)ethan-1-amine) would contain a chiral center at the carbon bearing the amino group. The synthesis of individual stereoisomers of such analogues could be achieved through several established strategies:
Asymmetric Catalysis: The enantioselective reduction of a prochiral ketone precursor (e.g., 1-(5-fluorobenzo[d]isoxazol-3-yl)ethan-1-one) is a powerful method. This can be accomplished using chiral metal complexes or, in a metal-free context, through organocatalysis. Chiral phosphoric acids, for example, have been successfully employed in the enantioselective synthesis of quaternary α-isoxazole–α-alkynyl amino acid derivatives and in the atroposelective arylation of 5-aminoisoxazoles. rsc.orgresearchgate.net These catalysts create a chiral environment that directs the reaction to favor the formation of one enantiomer over the other.
Biocatalysis: Enzymes offer unparalleled stereoselectivity. The asymmetric reduction of a ketone precursor using an alcohol dehydrogenase (ADH) or the reductive amination using an imine reductase or transaminase can provide access to the desired chiral amine with very high enantiomeric excess. Chemoenzymatic approaches, such as the kinetic resolution of a racemic alcohol precursor or the racemic amine itself, are also effective for separating stereoisomers. acs.org
Chiral Pool Synthesis: This strategy involves using a readily available chiral starting material. While less direct for this specific target, a chiral building block could be incorporated into the synthesis of the benzisoxazole ring or the side chain.
Resolution of Racemates: A classical approach involves synthesizing the racemic amine and then separating the enantiomers by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or mandelic acid). The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization, followed by liberation of the enantiomerically pure amines.
The synthesis of stereoisomeric 3-bromo-isoxazolyl amino alcohols has demonstrated that stereochemistry can significantly influence receptor binding affinity, with differences of up to 100-fold observed between stereoisomers. nih.gov This underscores the importance of developing stereoselective synthetic routes for chiral analogues of this compound in drug discovery programs.
Large-Scale Synthesis Considerations and Process Chemistry Development
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of safety, cost-effectiveness, scalability, and environmental impact. Process chemistry development would focus on creating a robust, reliable, and efficient manufacturing route.
A likely industrial synthesis would be a convergent route, involving the preparation of a key, stable intermediate which is then converted to the final product in the final step. Two plausible key intermediates are 5-fluorobenzo[d]isoxazole-3-carbonitrile or a 3-(halomethyl)-5-fluorobenzo[d]isoxazole derivative.
Key Process Considerations:
Reagent Safety and Cost: On a large scale, the use of hazardous or expensive reagents is a major concern. For instance, while lithium aluminum hydride (LiAlH₄) is an effective reagent for nitrile reduction in the lab, its high reactivity, cost, and associated safety protocols make it less desirable for large-scale production. Catalytic hydrogenation, while involving a metal catalyst, is often the preferred industrial method for such reductions due to higher throughput, better safety profile, and lower cost. The safe handling of potentially explosive or unstable intermediates, such as in situ generated arynes or nitrile oxides, requires strict engineering controls over temperature, pressure, and addition rates. nih.govorganic-chemistry.org
Purification and Isolation: Chromatographic purification is generally avoided in large-scale manufacturing due to high solvent consumption and cost. The process should be designed to yield a product of high purity that can be isolated and purified by crystallization. The formation of a stable, crystalline salt, such as the hydrochloride salt, is a common and effective strategy for achieving high purity and improving the handling characteristics of the final product. nih.gov
Elucidation of Reaction Mechanisms and Chemical Transformations of 5 Fluorobenzo D Isoxazol 3 Yl Methanamine
Mechanistic Pathways of Benzo[d]isoxazole Ring Formation
The synthesis of the benzo[d]isoxazole core, also known as a 1,2-benzisoxazole (B1199462) or anthranil, can be achieved through several mechanistic pathways. These routes typically involve the formation of the heterocyclic ring by constructing the crucial N-O or C-O bonds.
One of the most established methods is the base-promoted intramolecular cyclization of ortho-substituted aryl oximes. chim.it For a 5-fluoro-substituted ring, the process would start with a 2-halo-5-fluorobenzaldehyde or ketone. This starting material is converted to its corresponding oxime. Treatment with a base (e.g., KOH, K₂CO₃, or t-BuOK) initiates the reaction. chim.it The mechanism involves the deprotonation of the oxime's hydroxyl group to form an oxime anion. This anion then acts as an internal nucleophile, attacking the carbon atom bearing the halogen in an intramolecular nucleophilic aromatic substitution (SₙAr) to form the C-O bond and close the five-membered ring, eliminating the halide anion. chim.it The presence of electron-withdrawing groups, such as the fluorine atom, on the aromatic ring generally facilitates this cyclization. chim.it
Another significant pathway involves the [3+2] cycloaddition of an aryne with a nitrile oxide. nih.gov In this approach, an aryne precursor, such as o-(trimethylsilyl)phenyl triflate, is treated with a fluoride (B91410) source to generate the highly reactive benzyne (B1209423) intermediate. Simultaneously, a nitrile oxide is generated in situ from a chlorooxime. nih.gov These two transient species then undergo a cycloaddition reaction to form the benzo[d]isoxazole ring system directly. This method is notable for its mild reaction conditions and tolerance of various functional groups. nih.gov
Palladium-catalyzed C–H activation and [4+1] annulation represents a more modern approach. This method can construct the benzo[d]isoxazole ring from N-phenoxyacetamides and aldehydes, involving the simultaneous formation of C-C and C=N bonds. rsc.org
Finally, the N-O bond can be formed via the cyclization of 2-hydroxyaryl oximes or related derivatives, often through a formal dehydration reaction where the oxime's hydroxyl group is converted into a good leaving group. chim.it
Table 1: Key Mechanistic Pathways for Benzo[d]isoxazole Ring Formation
| Mechanistic Pathway | Key Precursors | Typical Reagents | Bond Formed in Key Step | Reference |
|---|---|---|---|---|
| Intramolecular SₙAr | o-Haloaryl oximes | Base (e.g., K₂CO₃, KOH) | C-O | chim.it |
| [3+2] Cycloaddition | Aryne precursor, Chlorooxime | Fluoride source (e.g., CsF) | C-C and C-O | nih.gov |
| C-H Activation/[4+1] Annulation | N-Phenoxyacetamides, Aldehydes | Palladium catalyst | C-C and C=N | rsc.org |
| N-O Bond Formation | 2-Hydroxyaryl oximes | Dehydrating agents | N-O | chim.it |
Reactivity of the Aminomethyl Group in (5-Fluorobenzo[d]isoxazol-3-yl)methanamine
The primary aminomethyl group (-CH₂NH₂) at the 3-position is a key site for derivatization. As a primary amine, it exhibits typical nucleophilic and basic properties, allowing for a wide range of chemical transformations.
Common reactions involving the aminomethyl group include:
Acylation: The amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents like HATU) to form stable amide derivatives. nih.gov This is a widely used strategy to explore structure-activity relationships in medicinal chemistry.
Sulfonylation: Reaction with sulfonyl chlorides yields the corresponding sulfonamides.
Alkylation: The nitrogen atom can be mono- or di-alkylated using alkyl halides, although controlling the degree of alkylation can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl substituents.
Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions leads to the formation of imines (Schiff bases). nih.gov These can be stable products or serve as intermediates for further reactions, such as reduction to secondary amines.
The nucleophilicity of the amine allows it to participate in ring-forming reactions. For instance, reaction with appropriate bifunctional electrophiles can lead to the construction of new heterocyclic rings fused to or appended to the aminomethyl nitrogen. nih.gov
Table 2: Common Transformations of the Aminomethyl Group
| Reaction Type | Reagent Class | Functional Group Formed |
|---|---|---|
| Acylation | Acyl chlorides, Anhydrides | Amide |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| Reductive Amination | Aldehydes/Ketones, Reducing agent | Secondary/Tertiary Amine |
| Schiff Base Formation | Aldehydes/Ketones | Imine (C=N) |
Transformations Involving the Fluorine Atom on the Benzo Ring
The fluorine atom at the 5-position is not merely a passive substituent; it can actively participate in chemical reactions, most notably nucleophilic aromatic substitution (SₙAr). In SₙAr reactions, a nucleophile displaces a leaving group (in this case, fluoride) on an aromatic ring. nih.gov
For an SₙAr reaction to be favorable, the aromatic ring must be "activated" by the presence of electron-withdrawing groups, particularly those located ortho and/or para to the leaving group. youtube.com The benzo[d]isoxazole ring system itself is electron-withdrawing, which helps to activate the attached benzene (B151609) ring towards nucleophilic attack.
The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the second step, the leaving group (fluoride) is eliminated, restoring the aromaticity of the ring. Fluorine is an excellent leaving group in this context because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to the initial nucleophilic attack. youtube.com
Common nucleophiles that can displace the fluorine atom include:
Amines (e.g., piperazine, morpholine, or other primary/secondary amines). nih.govresearchgate.net
Alkoxides and phenoxides.
Thiolates.
This reaction is a powerful tool for introducing a wide variety of functional groups at the 5-position of the benzo[d]isoxazole scaffold, significantly altering the molecule's properties. researchgate.net
Functional Group Interconversions and Derivatization Strategies
Functional group interconversions and derivatization are central to medicinal chemistry for optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound. For this compound, these strategies leverage the reactivity of both the aminomethyl group and the fluorine atom.
Derivatization via the Aminomethyl Group: As detailed in section 3.2, the primary amine is a versatile handle for derivatization. A common strategy involves creating a library of amide or sulfonamide derivatives by reacting the parent amine with various carboxylic acids or sulfonyl chlorides. nih.gov For example, reacting the aminomethyl group with benzo[d]isoxazole-3-carboxylic acid would create a dimeric structure linked by an amide bond. nih.gov
Derivatization via the Fluorine Atom: As discussed in section 3.3, SₙAr reactions provide a route to a diverse set of analogues. For instance, displacement of the fluorine with different substituted piperazines is a common strategy in the development of antipsychotic agents. nih.govresearchgate.netnih.gov
Derivatization of the Scaffold: The benzo[d]isoxazole nucleus itself can be modified, although this often requires synthesis from a different starting material. For example, introducing substituents at other positions on the benzene ring (e.g., 6- or 7-position) would require starting with a correspondingly substituted 2-halobenzaldehyde.
The combination of these strategies allows for the systematic exploration of the chemical space around the core scaffold. A derivative could be synthesized with a modified aminomethyl group and a substituted 5-position (where the fluorine has been replaced), leading to complex molecules with potentially enhanced biological profiles. nih.gov
Rearrangement Reactions of Benzo[d]isoxazole Scaffolds
The benzo[d]isoxazole ring system, containing a relatively weak N-O bond, is susceptible to various rearrangement reactions under thermal, photochemical, or catalytic conditions. These rearrangements can lead to the formation of entirely different heterocyclic scaffolds, providing pathways to novel chemical structures.
Ring-Opening Reactions: The N-O bond can be cleaved under various conditions. Transition metal catalysts, such as cobalt or yttrium, can mediate the ring opening of the isoxazole (B147169) moiety. researchgate.netrsc.org The resulting intermediate can then undergo intramolecular cyclization or react with other species to form new heterocycles like isoquinolines, pyrroles, or 1,4-benzoxazines. researchgate.netrsc.org For example, a cobalt-catalyzed ring opening can trigger an intramolecular C-H amination, forming a new nitrogen-containing ring system. researchgate.net
Base-Promoted Rearrangements: In the presence of a base, some substituted benzo[d]isoxazoles can undergo rearrangement. A well-known example is the Boulton-Katritzky rearrangement, which has been observed in related isoxazolo[4,5-b]pyridine (B12869654) systems. beilstein-journals.orgbeilstein-journals.org This type of rearrangement typically involves the side chain at the 3-position and leads to a different heterocyclic isomer.
Thermal and Photochemical Rearrangements: Heating or irradiating benzo[d]isoxazoles with UV light can induce skeletal reorganization. Photochemical irradiation of isoxazoles is known to cause N-O bond homolysis, often leading to the formation of an acyl azirine intermediate, which can then rearrange to other isomers like oxazoles or highly reactive ketenimines. nih.gov Thermal rearrangement of 3-acyl-substituted benzisoxazoles has been shown to produce benzoxazinone (B8607429) derivatives. rsc.org These transformations dramatically alter the core structure of the molecule. rsc.org
Computational and Theoretical Investigations of 5 Fluorobenzo D Isoxazol 3 Yl Methanamine
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of (5-Fluorobenzo[d]isoxazol-3-yl)methanamine. DFT studies allow for the detailed mapping of the molecule's electron distribution, which is key to understanding its chemical behavior.
Electronic Structure: Calculations typically focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps are generated using DFT to visualize the electrostatic potential on the molecule's surface. These maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the nitrogen atom of the amine group and the oxygen atom of the isoxazole (B147169) ring are expected to be nucleophilic sites, while the hydrogen atoms of the amine group and the regions near the fluorine atom would be electrophilic. These predictions are vital for understanding how the molecule might interact with other chemical species. DFT studies on similar benzoxazole and benzothiazole derivatives have been used to analyze electrophilic and nucleophilic areas to understand non-bonding interactions in ligand-receptor complexes researchgate.net.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are employed to explore the three-dimensional shapes and dynamic behavior of this compound.
Conformational Analysis: This molecule possesses a degree of flexibility, primarily due to the rotation around the single bond connecting the methanamine group to the benzisoxazole ring. Conformational analysis involves systematically rotating this bond to identify stable, low-energy conformers. The presence of the fluorine atom and the amine group can influence the preferred conformations through intramolecular interactions. Studies on related benzoxazole derivatives have used quantum mechanical calculations to analyze rotational barriers and the influence of solvents on conformational preferences scielo.br.
Molecular Dynamics Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time in a simulated environment (e.g., in water). These simulations can reveal how the molecule flexes, bends, and interacts with its surroundings. For instance, an MD simulation could show the stability of different conformers and the transitions between them. Such simulations have been effectively used to study the binding modes and stability of benzisoxazole derivatives with biological targets like acetylcholinesterase, providing key structural insights into their interactions nih.gov. Similarly, MD simulations of benzoxazole derivatives interacting with B-DNA have shown stable interactions with minimal structural distortion scielo.br.
Prediction of Molecular Properties (e.g., pKa, Polarity, Lipophilicity)
pKa: The pKa value indicates the acidity or basicity of a functional group. For this molecule, the primary amine group (-NH2) is basic. Computational algorithms can predict the pKa by analyzing the stability of the protonated versus the neutral form. The predicted basic pKa would be crucial for understanding the molecule's ionization state at a given pH.
Polarity: Polarity is often quantified by the Topological Polar Surface Area (TPSA), which is the surface sum over all polar atoms. A higher TPSA generally indicates lower membrane permeability.
Lipophilicity: This property, which describes how well a molecule dissolves in fats and oils, is commonly expressed as LogP (the logarithm of the partition coefficient between octanol and water). LogP is a critical factor in a molecule's ability to cross biological membranes.
Table 1: Predicted Molecular Properties for (6-Fluorobenzo[d]isoxazol-3-yl)methanamine (Isomer)
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 166.15 g/mol | Overall size of the molecule. |
| LogP | 1.42 | Indicates moderate lipophilicity. |
| Topological Polar Surface Area (TPSA) | 52.05 Ų | Suggests good potential for membrane permeability. |
| Hydrogen Bond Donors | 1 | The amine group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 3 | The nitrogen and oxygen atoms can accept hydrogen bonds. |
| Rotatable Bonds | 1 | Indicates low conformational flexibility. |
Molecular Docking and Ligand-Target Interaction Prediction (in a non-clinical context)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a non-clinical context, this compound can be docked into the active sites of various proteins or enzymes to predict its binding affinity and interaction patterns.
The process involves preparing the 3D structures of both the ligand (the small molecule) and the target protein. Docking algorithms then sample a large number of possible orientations of the ligand within the target's binding site, calculating a score for each pose to estimate binding affinity.
Analysis of the best-scoring poses reveals specific non-covalent interactions, such as:
Hydrogen bonds: Likely to form between the amine group of the ligand and polar residues in the target protein.
Hydrophobic interactions: The benzene (B151609) ring of the benzisoxazole core can interact with nonpolar residues.
Pi-stacking: The aromatic benzisoxazole ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Docking studies on related benzisoxazole derivatives have been used to explore their binding to targets like acetylcholinesterase and to understand the structural basis for their inhibitory potency nih.gov. Such studies provide a rational basis for how the molecule might interact with various protein targets.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (emphasizing computational methodology)
In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a molecule. These predictions are essential for early-stage assessment of a compound's potential. The methodology relies on calculating molecular descriptors and applying them to established models, such as Quantitative Structure-Property Relationship (QSPR) models.
Various computational tools and web servers, such as admetSAR and ADMETlab, are used for these predictions springernature.com. The process involves:
Descriptor Calculation: The software calculates a wide range of physicochemical descriptors (e.g., molecular weight, LogP, TPSA, solubility).
Model Application: These descriptors are fed into pre-built statistical models that have been trained on large datasets of compounds with known ADME properties.
Property Prediction: The models then output predictions for various ADME parameters.
Table 2: Predicted ADME Profile based on Physicochemical Properties
| ADME-Related Rule/Property | Assessment for (6-Fluorobenzo[d]isoxazol-3-yl)methanamine (Isomer) | Basis of Prediction |
|---|---|---|
| Lipinski's Rule of Five | Compliant | MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10. Suggests good oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Likely to cross | Low molecular weight and TPSA < 90 Ų are indicators of potential BBB penetration. |
| Human Intestinal Absorption (HIA) | High | Compounds with high solubility and permeability, often predicted from LogP and TPSA, tend to have high HIA. |
| CYP450 Inhibition | Prediction required | Models would predict potential inhibition of key metabolic enzymes like CYP2D6 or CYP3A4, which is crucial for metabolism pathways. |
Bioinformatics and Cheminformatics Approaches for Pathway and Biological Function Analysis
Bioinformatics and cheminformatics are used to analyze this compound in the broader context of chemical and biological data.
Cheminformatics: Cheminformatics tools are used to analyze the structural properties of the molecule and compare it to others in large chemical databases. drugdesign.orgnih.gov
Similarity Searching: By searching databases for molecules with a similar structure or "scaffold," it is possible to infer potential biological activities. If structurally similar compounds are known to interact with a particular protein, it can be hypothesized that this compound may have a similar activity. The benzisoxazole core is a known scaffold in several pharmaceutical compounds wikipedia.org.
Library Analysis: Cheminformatics can be used to assess the novelty and diversity of a compound compared to existing chemical libraries, helping to identify unique areas of "chemical space" broadinstitute.org.
Bioinformatics: If a potential protein target for this compound is identified (for example, through molecular docking), bioinformatics tools can be used to understand its biological relevance.
Pathway Analysis: Databases like KEGG and Reactome can be used to determine the biological pathways in which the target protein is involved. This helps to predict the potential downstream effects of modulating that protein's activity.
Gene Ontology (GO) Analysis: GO analysis provides information on the molecular function, biological process, and cellular component associated with the protein's gene. This can provide a deeper understanding of its role in cellular biology.
Molecular Interaction Studies and Mechanistic Biological Research of 5 Fluorobenzo D Isoxazol 3 Yl Methanamine Derivatives
In Vitro Investigation of Molecular Targets and Mechanism of Action
In vitro methodologies are indispensable for the direct identification of molecular targets and for dissecting the mechanism by which a compound exerts its biological effects. For derivatives of (5-Fluorobenzo[d]isoxazol-3-yl)methanamine, a range of biochemical and biophysical assays have been utilized to probe their interactions with key biological macromolecules.
The capacity of this compound derivatives to inhibit specific enzymes is a significant focus of their molecular characterization.
Histone Deacetylases (HDACs): HDACs are crucial epigenetic regulators, and their inhibition is a validated approach in cancer therapy. nih.govimrpress.com Certain isoxazole-containing compounds have been identified as inhibitors of HDAC6, a specific isoform of histone deacetylase. nih.govunimore.it For example, a series of inhibitors based on a 3-hydroxy-isoxazole zinc-binding group have been synthesized and shown to inhibit HDAC6 with good potency. nih.gov Some novel N-(2-aminophenyl)-benzamide derivatives with an oxazoline capping group have demonstrated potent and selective inhibition of HDAC3. nih.gov
Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a key strategy for treating Alzheimer's disease. nih.gov A series of N-benzylpiperidines containing a novel isoxazole (B147169) tricycle have exhibited potent in vitro inhibition of AChE, with IC50 values in the nanomolar range. nih.gov One compound from this series, designated CP-118,954, was found to be a potent and centrally-selective AChE inhibitor with a favorable safety margin. nih.gov
SET and MYND Domain-Containing Protein 3 (SMYD3): SMYD3 is a histone methyltransferase that has been implicated in the development of various cancers, including glioma, by activating the transcription of oncogenes. nih.gov The development of inhibitors targeting the SET domain of SMYD3 is an active area of research.
Bacterial Enzymes: The isoxazole scaffold is present in a number of antibacterial agents. nih.gov Derivatives are being investigated for their ability to inhibit essential bacterial enzymes, with some showing promising activity against various bacterial strains. nih.gov
| Enzyme Target | Example Derivative Class | Key Findings |
| Histone Deacetylase 6 (HDAC6) | 3-hydroxy-isoxazole derivatives | Good potency with IC50 values in the nanomolar range. nih.govunimore.it |
| Acetylcholinesterase (AChE) | N-benzylpiperidines with isoxazole tricycles | Potent inhibition with IC50 values as low as 0.33 nM. nih.gov |
| Histone Deacetylase 3 (HDAC3) | N-(2-aminophenyl)-benzamides with oxazoline caps | Selective inhibition with an IC50 of 6 nM. nih.gov |
The neuropsychiatric effects of many pharmaceuticals are mediated through their interaction with specific receptors in the central nervous system. Derivatives of this compound have been extensively studied for their receptor binding profiles.
Dopamine and Serotonin Receptors: Many antipsychotic drugs target dopamine D2 and serotonin 5-HT2A receptors. nih.govnih.gov The benzisoxazole derivative risperidone, for instance, has a high affinity for both of these receptors. nih.gov Extensive research has been conducted to synthesize and evaluate new compounds with improved affinity and selectivity for various dopamine and serotonin receptor subtypes. For example, certain N-phenylpiperazine analogs have been found to bind to the human D3 receptor with nanomolar affinity and exhibit substantial selectivity over the D2 receptor. mdpi.com
Voltage-Gated Channels: The interaction of these derivatives with voltage-gated ion channels, particularly sodium channels, has been investigated for conditions like epilepsy. nih.gov A series of novel benzisoxazole derivatives have been synthesized and shown to act as sodium channel blockers, with one compound demonstrating potent anticonvulsant activity in animal models. nih.gov
| Receptor/Channel Target | Example Derivative Class | Key Findings |
| Dopamine D2 and Serotonin 5-HT2A Receptors | Benzisoxazole derivatives (e.g., Risperidone) | High affinity for both receptor types. nih.gov |
| Dopamine D3 Receptor | N-phenylpiperazine analogs | Nanomolar affinity and high selectivity over D2 receptors. mdpi.com |
| Voltage-Gated Sodium Channels | (2-(6-fluorobenzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives | Potent anticonvulsant activity through sodium channel blockade. nih.gov |
A variety of modern biophysical techniques are employed to gain a detailed understanding of the interactions between this compound derivatives and their protein targets. biofisica.info These methods provide valuable information on the thermodynamics and kinetics of binding, as well as the structural basis for these interactions.
Commonly used techniques include:
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding to determine affinity, stoichiometry, and thermodynamic parameters. biofisica.info
Surface Plasmon Resonance (SPR): Monitors binding events in real-time to determine association and dissociation rate constants. biofisica.info
X-ray Crystallography: Provides high-resolution three-dimensional structures of ligand-protein complexes, revealing detailed binding modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to study binding interactions in solution and provide information on the dynamics of the complex. biofisica.info
Cell-Based Assays for Mechanistic Pathway Elucidation (Non-Human Cell Lines)
Following the identification of molecular targets, cell-based assays are crucial for understanding the downstream cellular effects and for elucidating the broader biological pathways involved. nuvisan.com
When the precise molecular target of a bioactive compound is unknown, or to identify potential off-targets, chemoproteomics approaches can be utilized. These strategies often involve the use of chemical probes derived from the compound of interest to capture and identify its binding partners within a cellular context.
Functional genomics provides powerful tools for dissecting the mechanism of action of a compound by identifying genes that modulate its activity. revvity.com
CRISPR/Cas9 Screening: This gene-editing technology can be used to create genome-wide knockout, activation, or interference libraries. nih.govnevillesanjana.com By treating these cell libraries with a this compound derivative, it is possible to identify genes whose loss or overexpression confers sensitivity or resistance to the compound, thereby revealing its mechanism of action and potential therapeutic targets. nih.govnih.gov
RNA interference (RNAi) Screening: Similar to CRISPR screens, RNAi-based approaches using short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to systematically knock down the expression of genes and identify those that are essential for the compound's activity. mdpi.com
These functional genomic screens are invaluable for hypothesis generation and for providing a global view of the cellular pathways affected by the compound. nih.gov
Phenotypic Screening and Machine Learning-Based Cell Profiling
Phenotypic screening has emerged as a powerful strategy in drug discovery, allowing for the identification of compounds that induce a desired change in cellular phenotype without a preconceived mechanistic hypothesis. This approach, when coupled with high-content imaging and machine learning algorithms, enables the comprehensive analysis of morphological changes in cells upon treatment with novel compounds. For derivatives of this compound, this methodology holds the potential to uncover novel biological activities and elucidate their mechanisms of action.
In a typical workflow, a library of this compound derivatives would be screened against various cell lines. Automated microscopy captures high-resolution images of cells, which are then processed to extract a multitude of quantitative morphological features. These features, which can number in the hundreds or thousands, describe various aspects of the cell's phenotype, including the size and shape of the nucleus and cytoplasm, texture, and the intensity and localization of fluorescently labeled cellular components.
Machine learning models, particularly deep learning algorithms like convolutional neural networks (CNNs), are then employed to analyze this vast and complex dataset. These models can be trained to classify compounds based on their induced phenotypic profiles, clustering those with similar effects. This can help in identifying derivatives that may share a common mechanism of action. Furthermore, by comparing the phenotypic fingerprint of a novel this compound derivative to a reference database of compounds with known mechanisms, it is possible to generate hypotheses about its molecular target.
For instance, a machine learning model could be trained to recognize the phenotypic signatures associated with inhibitors of specific cellular pathways. If a this compound derivative elicits a profile similar to known DNA gyrase inhibitors, it would suggest that this might be its mechanism of action. This data-driven approach accelerates the process of mechanism-of-action deconvolution and can reveal unexpected therapeutic applications for the compound series.
| Parameter | Description |
| Cell Lines | A diverse panel of cell lines (e.g., cancer, bacterial) would be selected. |
| Compound Library | A collection of this compound derivatives with varied substitutions. |
| Imaging | High-content, automated fluorescence microscopy. |
| Feature Extraction | Software-based quantification of cellular and subcellular morphological features. |
| Machine Learning Model | Supervised or unsupervised learning algorithms (e.g., CNNs, clustering) for profile analysis and comparison. |
| Output | Phenotypic fingerprint, compound clustering, and mechanism-of-action hypotheses. |
Studies on Antimicrobial Mechanisms (e.g., Bacterial Enzyme Inhibition, Membrane Disruption)
Derivatives of benzisoxazole have demonstrated promising antimicrobial activities, and research into their mechanisms of action is crucial for their development as therapeutic agents. The antimicrobial effects of this compound derivatives are likely multifaceted, potentially involving the inhibition of essential bacterial enzymes and the disruption of bacterial membranes.
Bacterial Enzyme Inhibition: A primary mechanism by which many antibacterial agents function is through the inhibition of enzymes that are critical for bacterial survival. For isoxazole-containing compounds, a key target that has been investigated is DNA gyrase. This enzyme is essential for bacterial DNA replication, and its inhibition leads to cell death. It is plausible that this compound derivatives could bind to the active site of DNA gyrase, preventing its normal function. Molecular docking studies on related benzoxazole derivatives have suggested that they can indeed inhibit DNA gyrase.
Another potential enzymatic target is FtsZ, a protein that plays a central role in bacterial cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a critical step in cytokinesis, ultimately leading to bacterial cell death. Some quinolinium derivatives have been shown to exert their antibacterial effect through this mechanism.
Membrane Disruption: In addition to specific enzyme inhibition, some antimicrobial compounds can exert their effects by causing damage to the bacterial cell membrane. This can lead to the leakage of intracellular components and a loss of the membrane potential, which is vital for cellular processes. While direct evidence for this compound is not available, studies on other isoxazole derivatives have shown that certain structural features can lead to membrane disruption. For example, some derivatives have been observed to cause septal damage and cytosolic alterations in Staphylococcus aureus and plasmolysis in Escherichia coli nih.gov.
The antimicrobial mechanism is likely influenced by the specific chemical substitutions on the this compound scaffold. The presence of lipophilic groups could enhance membrane interactions, while other functionalities might be tailored to improve binding to specific enzyme targets.
| Potential Mechanism | Target | Effect | Supporting Evidence from Related Compounds |
| Enzyme Inhibition | DNA Gyrase | Inhibition of DNA replication | Molecular modeling studies on benzoxazole derivatives. |
| Enzyme Inhibition | FtsZ | Inhibition of cell division | Studies on quinolinium derivatives. |
| Membrane Disruption | Bacterial Cell Membrane | Increased permeability, loss of membrane potential, leakage of cellular contents. | Electron microscopy studies on phosphonium-based 5-fluorouracil derivatives showing septal damage and plasmolysis nih.gov. |
Role of Fluorine in Modulating Molecular Interactions and Biological Activity
The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The fluorine atom at the 5-position of the benzo[d]isoxazole ring in this compound is expected to play a significant role in modulating its molecular interactions and biological activity.
Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is highly polarized. This can lead to favorable dipole-dipole and ion-dipole interactions with biological targets such as enzymes and receptors. The fluorine atom can act as a hydrogen bond acceptor, forming non-covalent interactions that can increase the binding affinity of the molecule to its target protein.
One of the key advantages of fluorination is the enhancement of metabolic stability. The C-F bond is stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of the drug in the body, leading to improved pharmacokinetic properties.
Furthermore, the introduction of a fluorine atom can alter the lipophilicity of a molecule. This can have a profound effect on its ability to cross cell membranes, including the bacterial cell wall, potentially increasing its bioavailability and efficacy as an antimicrobial agent. The small size of the fluorine atom means that it can often replace a hydrogen atom without causing significant steric hindrance, allowing the modified compound to still fit within the binding site of its target.
In the context of antimicrobial activity, the electron-withdrawing nature of the fluorine atom can influence the electronic properties of the entire benzisoxazole ring system. This can modulate the reactivity of the molecule and its ability to interact with key residues in the active site of bacterial enzymes. Studies on other fluorinated benzimidazole derivatives have shown that the position of the fluorine atom can significantly impact the potency and spectrum of antimicrobial activity acgpubs.org. For instance, a meta-fluoro substitution on a phenyl ring attached to a benzimidazole core was found to be a potent antibacterial agent against B. subtilis acgpubs.org.
| Property Modified by Fluorine | Effect | Consequence for Biological Activity |
| Electronegativity | Increased polarity of the C-F bond | Enhanced dipole-dipole interactions and hydrogen bonding with target proteins, potentially increasing binding affinity. |
| Metabolic Stability | Increased strength of the C-F bond compared to C-H | Reduced susceptibility to oxidative metabolism, leading to a longer biological half-life. |
| Lipophilicity | Altered oil/water partition coefficient | Improved membrane permeability and bioavailability. |
| Electronic Effects | Electron-withdrawing nature | Modulation of the reactivity and binding properties of the entire molecule. |
Structure Activity Relationship Sar Studies of 5 Fluorobenzo D Isoxazol 3 Yl Methanamine Analogues for Molecular Target Engagement
Systematic Modification of the Benzo[d]isoxazole Scaffold
Systematic modification of the benzo[d]isoxazole scaffold is a fundamental strategy to probe the chemical space around the core structure and understand its interaction with biological targets. Studies have shown that the benzo[d]isoxazole-3-carboxamide structure is often critical for biological activity. nih.gov Modifications are typically explored at three main regions: the benzo ring, the isoxazole (B147169) ring, and the aminomethyl side chain.
The nature and position of substituents on the benzo portion of the benzo[d]isoxazole ring can significantly influence molecular interactions and biological efficacy. In studies of related benzo[d]isoxazole derivatives as HIF-1α inhibitors, modifications to an associated acylamino benzene (B151609) ring revealed clear SAR trends. nih.gov
Research indicates that substitutions at the para-position of an attached phenyl ring lead to a strong enhancement of activity, regardless of the electronic nature of the substituent. nih.gov In contrast, meta-substituted analogues generally maintain activity, though often at a lower level than their para-counterparts. nih.gov Substitutions at the ortho-position, however, tend to result in a reduction or complete loss of activity, likely due to steric hindrance that disrupts the optimal binding conformation. nih.gov These findings suggest that the space around the para-position is tolerant of substitution and can be exploited for further molecular optimization. nih.gov
Table 1: Impact of Substituent Position on the Activity of Benzo[d]isoxazole Analogues
| Substituent Position | Effect on Biological Activity | Reference |
|---|---|---|
| Ortho | Reduced or loss of activity | nih.gov |
| Meta | Maintained activity (lower than para) | nih.gov |
The isoxazole ring is a versatile five-membered heterocycle whose weak nitrogen-oxygen bond and aromatic character make it a valuable intermediate for synthetic modifications. mdpi.com The substituents on the isoxazole moiety play a vital role in its biological activity and its ability to form complexes. nih.gov
SAR studies on trisubstituted isoxazoles have demonstrated the importance of modifications at the C-4 and C-5 positions. dundee.ac.uk For instance, the introduction of a hydrogen bond-donating N-heterocycle, such as a pyrrole ring, at the C-5 position was found to significantly increase potency toward the nuclear receptor RORγt. dundee.ac.uk This enhancement was attributed to the formation of an additional polar interaction with the protein backbone. dundee.ac.uk This highlights the potential for targeted modifications of the isoxazole ring to improve ligand-receptor interactions.
The aminomethyl side chain extending from the C-3 position of the isoxazole ring is a key vector for interaction and can be modified to fine-tune activity. The length, rigidity, and chemical nature of this linker are critical determinants of potency.
In a focused study, replacing the aminomethyl linker with an ether linkage resulted in a notable increase in potency. dundee.ac.uk This was rationalized by the preferred conformation of the ether linker in the binding pocket. Conversely, introducing a thioether linkage led to a significant decrease in potency, possibly due to slight changes in the bond angle and length of the linker. dundee.ac.uk Furthermore, restricting the linker's rotation, for example by using a methylated amine, also resulted in a drop in potency, which may be caused by a higher entropic penalty upon binding. dundee.ac.uk
Table 2: Effect of Side Chain Linker Variation on Isoxazole Analogue Potency
| Linker Type | Relative Potency | Potential Rationale | Reference |
|---|---|---|---|
| Aminomethyl | Baseline | - | dundee.ac.uk |
| Ether | Increased | Favorable conformation in binding pocket | dundee.ac.uk |
| Thioether | Decreased | Unfavorable bond angle and length | dundee.ac.uk |
Quantitative Structure-Activity Relationships (QSAR) Modeling
QSAR modeling is a computational technique used to develop correlations between the physicochemical properties of compounds and their biological activities. chemijournal.com For isoxazole and related benzoxazole derivatives, 3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed to guide lead optimization. chemijournal.comresearchgate.netmdpi.com
These models provide statistically valid and reliable predictions, often yielding high correlation coefficients (R²) and cross-validated correlation coefficients (q²). chemijournal.comresearchgate.netmdpi.com The graphical output of these models, in the form of contour maps, visualizes the regions where specific properties are predicted to influence biological activity. researchgate.net For example, a 3D-QSAR study on a series of isoxazole derivatives identified that the presence of hydrophobic groups at one position (R₂) and electronegative groups at another (R₃) was crucial for agonistic activity. mdpi.com Such models allow researchers to correlate the effects of hydrophobic, hydrogen-bond acceptor/donor, and electron-withdrawing groups with the observed activity, providing a rational basis for the design of new, more potent analogues. chemijournal.comresearchgate.net
Table 3: Key Parameters from a 3D-QSAR Study of Isoxazole Derivatives
| Model | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External validation) | Key Finding | Reference |
|---|---|---|---|---|---|
| CoMFA | 0.664 | 0.960 | 0.872 | Steric and electrostatic fields are critical predictors of activity. | mdpi.com |
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to interact with a specific biological target. This approach is a cornerstone of computational chemistry in drug discovery. chemijournal.comnih.gov
A preliminary pharmacophore model developed for isoxazole analogues that bind the System xc⁻ transporter identified several key regions necessary for interaction. nih.gov These features include an L-amino acid head group, regions for electron lone pairs or hydrogen bonding, and distinct aromatic ring group regions. nih.gov An important principle derived from such models is that a ligand does not need to possess all identified pharmacophoric features to achieve significant binding. nih.gov This flexibility allows for the design of structurally diverse molecules that still adhere to the core binding hypothesis. These models are constructed using both active and inactive molecules to define the spatial and electronic requirements for optimal molecular engagement.
Table 4: Key Features of a Pharmacophore Model for Isoxazole Analogues
| Pharmacophore Feature | Description | Reference |
|---|---|---|
| L-amino acid head group | Mimics the endogenous substrate binding | nih.gov |
| H-bond acceptor/donor regions | Corresponds to heteroatoms in the isoxazole ring or distal carboxyl groups | nih.gov |
| Lone pair / π-electron density | Associated with sulfur atoms or aromatic rings of known ligands | nih.gov |
Bioisosteric Replacements in Benzo[d]isoxazole Series
Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physicochemical or topological properties. spirochem.comdrugdesign.org The goal is to modulate the molecule's properties to improve potency, enhance selectivity, alter metabolic pathways, or reduce toxicity while maintaining the desired biological activity. nih.govdrughunter.com
This strategy is highly applicable to the benzo[d]isoxazole series. For instance, the isoxazole ring itself can be replaced with other five- or six-membered heterocycles. Studies have shown that replacing the isoxazole heterocycle in certain compounds with pyridine or oxadiazole can result in ligands that retain high affinity for their target. nih.gov Bioisosteres can be classified as classical (similar size, shape, and electronics) or non-classical (structurally distinct but producing a similar biological effect). drughunter.com An example of a non-classical replacement is the substitution of a carboxylic acid group with a tetrazole ring, a change that can significantly improve potency by optimizing interactions with the target receptor. drughunter.com This approach allows for the exploration of novel chemical space and the generation of new intellectual property. spirochem.comdrughunter.com
Table 5: Examples of Bioisosteric Replacements Relevant to Drug Design
| Original Group | Bioisosteric Replacement | Potential Advantage | Reference |
|---|---|---|---|
| Isoxazole Ring | Pyridine, Oxadiazole | Modulate electronics, solubility, and target affinity | nih.gov |
| Carboxylic Acid | Tetrazole | Increase potency, improve metabolic stability | drughunter.com |
| Phenyl Ring | Thiophene Ring | Alter metabolic profile, modulate lipophilicity | nih.gov |
Patent Landscape and Intellectual Property Analysis of 5 Fluorobenzo D Isoxazol 3 Yl Methanamine and Benzo D Isoxazole Derivatives
Overview of Patent Filings Related to Benzo[d]isoxazole Synthetic Methods
The patent literature reveals a sustained effort to develop efficient and scalable synthetic routes to the benzo[d]isoxazole core and its derivatives. Early patents often focused on fundamental methods of forming the isoxazole (B147169) ring fused to a benzene (B151609) ring. More recent filings aim to improve upon these foundational methods by introducing novel catalysts, milder reaction conditions, and strategies for regioselective functionalization, which is crucial for creating diverse compound libraries for drug screening.
A significant portion of the patent activity in this area is driven by the synthesis of intermediates for commercially successful drugs. For instance, numerous patents protect processes for the preparation of key intermediates for the anticonvulsant drug Zonisamide, which is a benzo[d]isoxazole derivative. These patents often claim improvements in yield, purity, and environmental safety over previously disclosed methods. For example, U.S. Patent US7291742B2 discloses a process for preparing benzo[d]isoxazol-3-yl-methanesulfonic acid, a crucial intermediate for Zonisamide, with improved yield and purity. google.com
The synthesis of fluorinated benzo[d]isoxazoles, such as (5-Fluorobenzo[d]isoxazol-3-yl)methanamine, represents a key area of interest. The introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Patented methods for fluorination often involve either the use of fluorinated starting materials or the late-stage introduction of fluorine onto the benzo[d]isoxazole scaffold.
Key patented synthetic strategies for benzo[d]isoxazole derivatives include:
Cyclization of ortho-hydroxyaryl oximes: This is a classical and frequently patented method for forming the benzo[d]isoxazole ring system.
Intramolecular cyclization of vinyl azides: This method provides a route to 3-substituted benzo[d]isoxazoles.
Palladium-catalyzed cross-coupling reactions: These modern synthetic methods are often patented for their ability to create complex derivatives with high precision and yield.
The following table summarizes representative patents related to the synthesis of benzo[d]isoxazole derivatives.
| Patent Number | Title | Key Innovation/Claim |
| US7291742B2 | Process for the preparation of benzo[d]isoxazol-3-yl-methanesulfonic acid and the intermediates thereof | An improved and more environmentally friendly process for synthesizing a key intermediate of Zonisamide. google.com |
| EP3456711A1 | Process for preparing benzo[d]isoxazole-3-carboxylic acid | A synthetic route for benzo[d]isoxazole-3-carboxylic acid, a key building block for various derivatives, including HIF-1α inhibitors. nih.gov |
| CN108084110A | 3- amino benzo [d] isothiazole, derivative and its synthetic method | A novel, catalyst-free method for synthesizing 3-aminobenzo[d]isothiazole derivatives, a related heterocyclic system. google.com |
Analysis of Claims on Biological Applications (Excluding Clinical Efficacy Data)
The versatility of the benzo[d]isoxazole scaffold is reflected in the wide array of biological applications claimed in the patent literature. Patents in this domain typically claim a genus of compounds, defined by a core benzo[d]isoxazole structure with various substitutions, and their use in treating specific diseases or modulating the activity of particular biological targets.
A major area of patent activity for benzo[d]isoxazole derivatives has been in the field of central nervous system (CNS) disorders. This is exemplified by the atypical antipsychotic drugs risperidone, paliperidone, and iloperidone, all of which contain a benzo[d]isoxazole moiety. nih.gov Consequently, a significant number of patents claim novel benzo[d]isoxazole derivatives for the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions. These patents often focus on achieving improved efficacy with fewer side effects by modulating dopamine and serotonin receptor activity. nih.gov
Oncology is another prominent therapeutic area for which benzo[d]isoxazole derivatives have been patented. Recent patent filings have described their potential as:
Kinase inhibitors: The benzo[d]isoxazole scaffold has been utilized in the design of inhibitors for various protein kinases that are implicated in cancer cell proliferation and survival. nih.govresearchgate.net
Hypoxia-Inducible Factor (HIF)-1α inhibitors: Some benzo[d]isoxazole derivatives have been patented for their ability to inhibit HIF-1α, a key transcription factor in tumor progression. nih.gov
Bromodomain and Extra-Terminal (BET) inhibitors: There is growing patent literature on benzo[d]isoxazole-based compounds as inhibitors of BET proteins, which are epigenetic readers involved in the regulation of oncogenes. nih.gov
Beyond CNS disorders and oncology, patents have claimed the utility of benzo[d]isoxazole derivatives in a variety of other therapeutic areas, including as anti-inflammatory, antimicrobial, and anticonvulsant agents. nih.gov
The table below provides a selection of patents and their claimed biological applications for benzo[d]isoxazole derivatives.
| Patent/Publication | Claimed Biological Application/Target | Therapeutic Area |
| Expert Opin Ther Pat. 2015 Jun;25(6):643-62 | Atypical antipsychotics (dopamine and serotonin receptor modulation) | Central Nervous System Disorders nih.gov |
| Expert Opin Ther Pat. 2015 Jun;25(6):643-62 | Kinase inhibitors | Oncology, Inflammatory Diseases nih.gov |
| ACS Med Chem Lett. 2022 Dec 8;13(12):1864-1869 | Hypoxia-Inducible Factor (HIF)-1α inhibitors | Oncology nih.gov |
| Bioorg Chem. 2023 Jun;135:106495 | Bromodomain and Extra-Terminal (BET) bivalent inhibitors | Prostate Cancer nih.gov |
| US7977360B2 | Vanilloid receptor ligands | Pain, Neurological Disorders google.com |
Future Trends in Intellectual Property for Benzo[d]isoxazole Scaffolds
The intellectual property landscape for benzo[d]isoxazole scaffolds is expected to continue its dynamic evolution, driven by advances in synthetic chemistry, a deeper understanding of disease biology, and the pursuit of novel therapeutic targets. Several key trends are likely to shape future patent filings in this area.
One significant trend is the increasing focus on target selectivity . As the understanding of the roles of different protein isoforms and subtypes in disease progresses, there will be a greater emphasis on developing benzo[d]isoxazole derivatives that can selectively modulate a specific target, thereby minimizing off-target effects and improving safety profiles. This is particularly relevant in areas like kinase inhibition, where selectivity is crucial to avoid toxicity.
Another emerging trend is the development of multi-target ligands or polypharmacology . For complex diseases like neurodegenerative disorders and certain cancers, targeting a single protein may not be sufficient. Future patents are likely to claim benzo[d]isoxazole derivatives designed to interact with multiple, rationally chosen targets to achieve synergistic therapeutic effects. nih.gov
The application of new drug discovery technologies will also influence future intellectual property. The use of artificial intelligence and machine learning in drug design is expected to accelerate the identification of novel benzo[d]isoxazole-based compounds with desired properties. Patents may increasingly claim not only the compounds themselves but also the computational methods used to design them.
Furthermore, there will be continued innovation in synthetic methodologies . As the structural complexity of drug candidates increases, there will be a corresponding need for more efficient and versatile synthetic routes. Future patents in this space will likely focus on methods that allow for the rapid and diverse functionalization of the benzo[d]isoxazole scaffold, including the incorporation of novel chemical motifs and isotopic labels for use in diagnostic imaging. pharmaceutical-technology.com
Finally, the exploration of new therapeutic areas for benzo[d]isoxazole derivatives will continue to be a source of new patents. While CNS disorders and oncology are currently dominant, the broad biological activity of this scaffold suggests potential for its application in a wider range of diseases, including metabolic, infectious, and rare diseases.
Future Research Directions and Unexplored Avenues for 5 Fluorobenzo D Isoxazol 3 Yl Methanamine Research
Development of Novel and Efficient Synthetic Routes
While classical methods for synthesizing the benzisoxazole core are effective, the development of organic chemistry has introduced new, more efficient approaches. chim.it Future research should focus on developing novel synthetic pathways for (5-Fluorobenzo[d]isoxazol-3-yl)methanamine that are more efficient, cost-effective, and environmentally friendly.
Key areas for exploration include:
Modern Cyclization Strategies: Traditional syntheses often involve the cyclization of ortho-substituted aryl oximes. chim.itnih.gov Newer methods that offer milder conditions and broader substrate scope should be explored. This includes palladium-catalyzed annulation of substituted isoxazoles, [3+2] cycloaddition reactions using in-situ generated arynes and nitrile oxides, and triphenylphosphine-mediated Barbier-Grignard-type reactions. chim.itorganic-chemistry.org
Advanced Fluorination Techniques: The introduction of the fluorine atom is a critical step. Research should move beyond standard methods and investigate late-stage fluorination, which introduces the fluorine atom at a later step in the synthesis, offering greater flexibility. tandfonline.comrsc.org Techniques such as electrophilic fluorination with modern reagents like Selectfluor®, radical fluorination, and metal-catalyzed nucleophilic fluorination are promising avenues. mdpi.comnumberanalytics.comresearchgate.net
Process Optimization: For any promising synthetic route, optimization using high-throughput experimentation and flow chemistry could significantly improve yield, reduce reaction times, and enhance safety and scalability.
| Synthetic Strategy | Description | Potential Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions rapidly and uniformly. orientjchem.org | Reduced reaction times, improved yields, and often cleaner reactions compared to conventional heating. orientjchem.orgchemijournal.com |
| [3+2] Cycloaddition | Involves the reaction of in-situ generated nitrile oxides and arynes to form the benzisoxazole ring. organic-chemistry.org | Provides a novel and direct route to functionalized benzisoxazoles under mild conditions. organic-chemistry.org |
| Late-Stage Fluorination | Introduction of the fluorine atom near the end of the synthetic sequence. tandfonline.com | Increases synthetic flexibility and allows for the rapid creation of analogs from a common, non-fluorinated intermediate. rsc.org |
| Flow Chemistry | Performing reactions in a continuously flowing stream rather than in a batch-wise fashion. | Enhanced control over reaction parameters, improved safety for hazardous reactions, and easier scalability. |
Exploration of New Molecular Targets for the Benzo[d]isoxazole Scaffold
The benzo[d]isoxazole scaffold is associated with a wide array of pharmacological activities, including antipsychotic, anticancer, antimicrobial, and anti-inflammatory effects. nih.govtaylorandfrancis.com This polypharmacology suggests that the scaffold can interact with numerous biological targets. nih.gov A primary future goal is to identify novel molecular targets for this compound and its derivatives, expanding its therapeutic potential.
Unexplored avenues include:
Kinase Inhibition: Many heterocyclic compounds are potent kinase inhibitors. Screening a library of this compound analogs against a broad panel of human kinases could uncover new leads for oncology or inflammatory diseases.
Epigenetic Targets: Molecules that modulate the activity of epigenetic enzymes like histone deacetylases (HDACs) or methyltransferases are of great interest. The benzisoxazole scaffold has already shown potential against HDACs, an area deserving deeper investigation. nih.gov
Neglected Tropical Diseases: The existing antimicrobial potential of benzisoxazoles could be directed toward pathogens responsible for neglected tropical diseases. nih.gov For instance, targeting unique enzymes in parasites like Trypanosoma or Leishmania could yield new therapeutic agents.
Ion Channel Modulation: The anticonvulsant activity of some benzisoxazoles, such as zonisamide, is linked to ion channel modulation. wikipedia.orgnih.gov A systematic investigation of the effects of this compound on various ion channels (e.g., sodium, potassium, calcium) could reveal new treatments for neurological disorders or cardiovascular conditions.
Advanced Mechanistic Studies using Cutting-Edge Biochemical and Cellular Techniques
To move from a promising compound to a therapeutic candidate, a deep understanding of its mechanism of action is crucial. Future research must employ advanced techniques to elucidate precisely how this compound and its derivatives exert their biological effects at a molecular and cellular level.
Key techniques to be employed:
Target Identification and Validation: For compounds with an unknown mechanism, techniques like chemical proteomics using affinity-based probes or cellular thermal shift assays (CETSA) can identify and confirm direct protein targets in a cellular context.
Structural Biology: Obtaining co-crystal structures of active benzisoxazole analogs bound to their protein targets through X-ray crystallography or cryo-electron microscopy (Cryo-EM) is essential. This provides definitive proof of the binding mode and enables structure-based drug design to improve potency and selectivity.
Cellular and Systems Biology: High-content imaging can be used to visualize the phenotypic effects of the compound on cell morphology and the localization of key proteins. Transcriptomics (RNA-Seq) and proteomics can provide a global view of the downstream cellular pathways affected by the compound, offering a comprehensive understanding of its mechanism beyond the primary target.
Design and Synthesis of Advanced Probes for Biological Research
To facilitate advanced mechanistic studies, derivatives of this compound can be rationally designed as chemical probes. These specialized tools are indispensable for modern chemical biology.
Types of advanced probes to be developed:
Fluorescent Probes: By attaching a fluorophore to the core scaffold, fluorescent probes can be synthesized. nih.govresearchgate.net These probes allow for the visualization of the compound's distribution within cells and tissues using fluorescence microscopy, helping to determine if it reaches its intended target compartment. "Turn-on" probes, which only become fluorescent upon binding to their target, are particularly valuable. google.com
Photoaffinity Probes: Incorporating a photoreactive group (e.g., diazirine or benzophenone) and an enrichment tag (e.g., biotin) creates a photoaffinity probe. Upon UV irradiation, this probe covalently crosslinks to its binding partners, which can then be isolated and identified using mass spectrometry, a powerful method for unbiased target discovery.
Bioorthogonal Probes: Introducing a "clickable" functional group, such as an alkyne or an azide, allows the probe to be tagged with a reporter molecule (like a fluorophore or biotin) inside living cells or organisms without interfering with native biological processes.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the design-make-test-analyze cycle.
Future applications of AI/ML in this area include:
Predictive Modeling: Training ML models on existing data for benzisoxazole derivatives can create robust Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of new, virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.
De Novo Design: Generative AI models can design entirely new molecules based on the benzisoxazole scaffold. These models can be optimized to generate structures with a high predicted affinity for a specific target, good drug-like properties (ADMET), and synthetic feasibility.
Target Prediction: By analyzing the structure of this compound, AI tools trained on large compound-target databases can suggest a list of potential biological targets, complementing experimental screening efforts and opening new research directions.
Multicomponent Reactions and Diversity-Oriented Synthesis for Library Generation
To fully explore the therapeutic potential of the this compound scaffold, it is necessary to synthesize and screen a large and structurally diverse collection of related compounds. Diversity-Oriented Synthesis (DOS) is a strategy aimed at creating structurally complex and diverse small molecules from simple starting materials. cam.ac.uk
Key strategies include:
Developing Multicomponent Reactions (MCRs): MCRs are one-pot reactions in which three or more reactants combine to form a product that contains portions of all starting materials. Developing a novel MCR to construct the fluorinated benzisoxazole core or to append diverse functional groups would enable the rapid generation of a large library of analogs with high efficiency and atom economy.
Combinatorial Chemistry on a Solid Support: By anchoring a benzisoxazole intermediate to a polymer resin, a wide variety of building blocks can be added in a stepwise fashion. nih.gov This solid-phase synthesis approach simplifies purification and is well-suited for automation, allowing for the creation of large, focused libraries for screening.
Scaffold Diversification: A DOS approach would not only vary the substituents on the this compound core but also modify the core itself, creating related but distinct heterocyclic systems to explore a wider region of chemical space. cam.ac.uknih.gov
Green and Sustainable Chemistry in Benzo[d]isoxazole Synthesis
As environmental concerns grow, the principles of green chemistry must be integrated into the synthesis of all chemical compounds. chemijournal.comresearchgate.net Future research should prioritize the development of sustainable methods for producing this compound and its derivatives.
Key green chemistry approaches:
Energy-Efficient Methodologies: The use of microwave irradiation and ultrasound energy can dramatically reduce reaction times and energy consumption compared to conventional heating methods. rsc.orgmdpi.com
Benign Solvents and Catalysts: Traditional syntheses often rely on toxic organic solvents. Future routes should focus on using greener alternatives like water, ionic liquids, or solvent-free conditions (e.g., grinding). nih.govnumberanalytics.comnih.gov Furthermore, employing reusable heterogeneous catalysts, such as magnetic nanoparticles, can minimize waste and simplify product purification. ajchem-a.com
Sustainable Reagents: The synthesis of fluorinated compounds can involve hazardous reagents. renewable-carbon.eu Exploring PFAS-free fluorination methods and biocatalytic approaches, such as using enzymes or engineered microorganisms to perform specific synthetic steps, represents a key frontier in sustainable synthesis. renewable-carbon.eusciencedaily.comosaka-u.ac.jp
| Green Chemistry Principle | Application to Benzisoxazole Synthesis |
| Waste Prevention | Use of high-yield reactions and atom-economical methods like multicomponent reactions. |
| Safer Solvents | Replacing volatile organic compounds with water, supercritical CO₂, or performing reactions under solvent-free conditions. numberanalytics.comajchem-a.com |
| Energy Efficiency | Employing microwave or ultrasound-assisted synthesis to reduce reaction times and energy input. orientjchem.orgmdpi.com |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis. |
| Catalysis | Utilizing highly selective and recyclable catalysts (organocatalysts, biocatalysts, or heterogeneous catalysts) over stoichiometric reagents. nih.govnumberanalytics.com |
| Design for Degradation | Designing final products that will not persist in the environment after their use. |
Q & A
Basic: What are the optimal reaction conditions for synthesizing (5-Fluorobenzo[d]isoxazol-3-yl)methanamine derivatives?
Methodological Answer:
The synthesis of isoxazole-containing methanamine derivatives often involves [1,3]-dipolar cycloaddition reactions. Key parameters include:
- Solvent Selection : Polar solvents like methanol (MeOH) or acetonitrile (MeCN) improve reaction efficiency. For example, using MeCN with triethylamine (TEA) as a base achieved 50% yield in analogous bicyclic isoxazolyl-methanamine syntheses .
- Base Optimization : Weak organic bases (e.g., TEA) enhance stereoselectivity, while inorganic bases (e.g., NaHCO₃) may reduce selectivity but increase yield .
- Temperature Control : Reactions at 0–25°C minimize side reactions, as higher temperatures accelerate nitrile oxide decomposition .
- Reagent Addition Order : Slow addition of chloroxime (precursor to nitrile oxide) improves yield by reducing premature decomposition .
Basic: How can stereoselectivity be controlled during the synthesis of this compound scaffolds?
Methodological Answer:
Stereoselectivity in cycloaddition reactions is influenced by:
- Base Type : Organic bases (e.g., TEA) favor π-π interactions between aromatic substituents, promoting specific diastereomers (e.g., 3aR,6aS isomer). Inorganic bases disrupt these interactions, reducing stereoselectivity .
- Solvent Polarity : Low-polarity solvents (e.g., CHCl₃) enhance π-stacking, improving stereocontrol. High-polarity solvents (e.g., DMF) reduce selectivity by solvating reagents .
- Substrate Design : Bulky substituents on the dipolarophile (e.g., N-benzylpyrroline) sterically guide transition-state geometry .
Advanced: How do computational studies contribute to understanding stereoselectivity in this compound formation?
Methodological Answer:
Computational methods like density functional theory (DFT) and molecular mechanics clarify stereochemical outcomes:
- Transition State Analysis : DFT optimizations (e.g., CPCM-HCTH/6-311+G(d,p)) reveal energy differences (<0.2 kcal/mol) between diastereomeric transition states, explaining minor stereoselectivity variations .
- Conformational Sampling : Molecular mechanics identifies low-energy conformers (within 2 kcal/mol), validated against NMR data to correlate computed and experimental diastereomer ratios .
- Solvent Modeling : Continuum solvation models (e.g., CPCM-MeCN) simulate solvent effects on reaction pathways, aiding in solvent selection .
Advanced: What NMR techniques are effective in characterizing conformational dynamics of this compound-containing peptides?
Methodological Answer:
Advanced NMR strategies include:
- NOE Correlations : Intramolecular nuclear Overhauser effects (NOEs) between CHVal/H-4 and CHLeu/H-6y residues identify spatial proximity, confirming parallel β-turn conformations in peptide models .
- Variable-Temperature Studies : Coalescence experiments at 313 K resolve overlapping signals, distinguishing major/minor conformers (e.g., 1:1 diastereomer ratios) .
- Relaxation Measurements : Δδ/ΔT values quantify conformational exchange rates, revealing dynamic equilibria in peptide backbones .
Advanced: How can this compound scaffolds stabilize secondary structures in peptide design?
Methodological Answer:
The rigid bicyclic scaffold enforces conformational constraints:
- Hydrogen Bonding : The isoxazole oxygen and amine groups facilitate intramolecular H-bonds, mimicking natural β-sheet/turn geometries .
- π-Interactions : Aromatic fluorophenyl groups stabilize parallel turns via π-stacking with adjacent residues in peptide sequences .
- NMR Validation : Inserting the scaffold into model peptides (e.g., Ac-Val-Scaffold-Leu-NH₂) and analyzing NOEs confirms stabilization of non-native folds (e.g., parallel vs. antiparallel turns) .
Basic: What analytical techniques are critical for purity assessment of this compound derivatives?
Methodological Answer:
- HPLC : Reverse-phase HPLC with UV detection (e.g., Jasco PU-980) resolves diastereomers and quantifies purity (>95% for research-grade compounds) .
- Melting Point Analysis : Sharp melting ranges (e.g., 61–63°C) confirm crystalline purity, though polymorphic forms may require DSC validation .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ions (e.g., [M+H]⁺ for C₁₀H₉FN₂O, calculated 204.07) .
Advanced: How do solvent and base combinations influence byproduct formation in nitrile oxide-mediated syntheses?
Methodological Answer:
- Nitrile Oxide Stability : Polar solvents (e.g., MeCN) accelerate nitrile oxide decomposition to isocyanates, increasing dimerization side products. Low-polarity solvents (e.g., CHCl₃) mitigate this .
- Base-Solvent Interactions : Inorganic bases (e.g., K₂CO₃) in MeOH improve nitrile oxide generation but reduce stereoselectivity. Organic bases (e.g., DABCO) in MeCN/DMF mixtures balance yield and selectivity .
- Phase-Transfer Catalysis : Tetrabutylammonium bromide in biphasic systems (e.g., H₂O/CHCl₃) minimizes side reactions but yields trace products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
